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Pharmacokinetic Parameters of Cloperastine

The table below summarizes the key pharmacokinetic parameters of cloperastine from a 2022 bioequivalence

study and earlier research [1] [2].

Parameter
Value (2022
Study)

Additional Context

Time to Peak Plasma
Concentration (T~max~)

1–1.5 hours
(fasting) [1]

2–4 hours (for levocloperastine, with a 45-min lag
time) [2]

Elimination Half-Life
(t~1/2~)

23.0 ± 7.7
hours [1]

Multi-compartmental: 0.80h (distribution), 1.68h
(elimination), 6.58h (terminal; for levocloperastine) [2]

Area Under the Curve
(AUC~0–∞~)

81.0 ± 46.9
h·ng/mL [1]

-

Onset of Action - 20–30 minutes after oral administration [3]

Duration of Action - 3–4 hours for a single dose [3]

Apparent Volume of
Distribution (V~d~)

- Terminal: 80 ml/kg; Steady-state: 57 ml/kg (for
levocloperastine) [2]
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Parameter
Value (2022
Study)

Additional Context

Total Body Clearance (CL) - 7.5 L/h (for levocloperastine, likely an overestimation)

[2]

Protein Binding - High (>97% for levocloperastine) [2]

Experimental Protocols from Key Studies

For researchers designing clinical pharmacokinetic studies, the following methodologies from recent

literature can serve as a reference.

1. Bioequivalence and Pharmacokinetics Study (2022) [1]

Study Design: A single-center, randomized, open, double-cycle, self-crossover trial.

Subjects: Healthy Chinese volunteers (25 in fasting and 30 in postprandial conditions).
Dosage: A single 10 mg oral dose of cloperastine (as hydrochloride).

Blood Sampling: Collected over 72 hours. Sampling was designed to be denser around the
expected T~max~ (1.5–4 hours).

Bioanalytical Method:
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Prep: Plasma samples underwent protein precipitation.
Validation: The method was fully validated according to standard guidelines.

Data Analysis: Non-compartmental analysis using WinNonlin software (version 8.3). Primary
endpoints for bioequivalence were C~max~, AUC~0–72h~, and AUC~0–∞~.

Safety Monitoring: Assessed via vital signs, physical examination, ECG, laboratory tests, and
recording of adverse events.

2. Stability-Indicating HPLC Analytical Method [4]

Objective: To measure cloperastine fendizoate in the presence of its degradation products.

Chromatographic Conditions:
Column: C18 column.

Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) at a 50:50 v/v ratio.
Flow Rate: 1.0 mL/min.

Detection: UV at 250.0 nm.
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Degradation Studies: Forced degradation was performed under acidic, basic, and oxidative

conditions at room temperature for 45 minutes. The drug showed significant degradation (~20%)
under acidic and basic conditions.

Validation: The method was validated per ICH guidelines and shown to be linear in the 5.0–200.0
µg/mL range.

Pharmacokinetic Pathway and Workflow

The following diagrams outline the pharmacokinetic journey of cloperastine and the workflow of a typical

bioequivalence study.
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Cloperastine pharmacokinetic pathway from absorption to excretion.
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Workflow for a clinical bioequivalence study of cloperastine formulations.

Key Pharmacological and Safety Profile

Mechanism of Action: Cloperastine has a dual mechanism. It acts centrally on the cough center in
the medulla oblongata without depressing the respiratory center. It also exhibits antihistaminic (H1-
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receptor blocking) and mild bronchorelaxant (papaverine-like) activities [3] [1].

Safety and Tolerability: The drug is generally well-tolerated. A recent study reported no serious
adverse events after a single 10 mg dose [1]. One study noted that a high dose of 120 mg/day of

levocloperastine was associated with adverse events, including "excitatory phenomena," suggesting
a upper limit for the therapeutic range [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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